4-Nitrobenzyl morpholine-4-carboxylate
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Overview
Description
4-Nitrobenzyl morpholine-4-carboxylate is a chemical compound with the molecular formula C11H14N2O3 It is a derivative of morpholine, a heterocyclic amine, and features a nitrobenzyl group attached to the morpholine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-nitrobenzyl morpholine-4-carboxylate typically involves the reaction of morpholine with 4-nitrobenzyl chloride in the presence of a base. The reaction is carried out in an organic solvent such as dichloromethane or ethanol. The mixture is stirred at room temperature or slightly elevated temperatures to facilitate the reaction. The product is then purified using standard techniques such as recrystallization or column chromatography .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: 4-Nitrobenzyl morpholine-4-carboxylate undergoes various chemical reactions, including:
Common Reagents and Conditions:
Reduction: Iron powder, ammonium chloride, ethanol, and water at 80°C for 4 hours.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed:
Reduction: 4-(Morpholin-4-ylmethyl)phenylamine.
Substitution: Various substituted morpholine derivatives depending on the nucleophile used.
Scientific Research Applications
4-Nitrobenzyl morpholine-4-carboxylate has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-nitrobenzyl morpholine-4-carboxylate involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The morpholine ring can also interact with biological macromolecules, influencing their function and activity .
Comparison with Similar Compounds
4-Nitrobenzyl morpholine: Similar structure but lacks the carboxylate group.
4-Nitrobenzyl chloride: Precursor in the synthesis of 4-nitrobenzyl morpholine-4-carboxylate.
Morpholine-4-carboxylate: Lacks the nitrobenzyl group.
Uniqueness: this compound is unique due to the presence of both the nitrobenzyl and morpholine-4-carboxylate groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C12H14N2O5 |
---|---|
Molecular Weight |
266.25 g/mol |
IUPAC Name |
(4-nitrophenyl)methyl morpholine-4-carboxylate |
InChI |
InChI=1S/C12H14N2O5/c15-12(13-5-7-18-8-6-13)19-9-10-1-3-11(4-2-10)14(16)17/h1-4H,5-9H2 |
InChI Key |
WNIIGJJIMJXTIX-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C(=O)OCC2=CC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
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